molecular formula C12H12O3 B6258631 methyl 4-cyclopropanecarbonylbenzoate CAS No. 1400701-82-7

methyl 4-cyclopropanecarbonylbenzoate

Cat. No.: B6258631
CAS No.: 1400701-82-7
M. Wt: 204.2
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Description

Methyl 4-cyclopropanecarbonylbenzoate (IUPAC: methyl 4-(cyclopropanecarbonyl)benzoate) is an aromatic ester characterized by a benzoate backbone substituted at the para-position with a cyclopropanecarbonyl group. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol (calculated). The compound features two key functional groups: a methyl ester (-COOCH₃) and a ketone-linked cyclopropane ring (cyclopropanecarbonyl, -CO-C₃H₅).

Properties

CAS No.

1400701-82-7

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropanecarbonylbenzoate typically involves the esterification of 4-cyclopropanecarbonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropanecarbonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-cyclopropanecarbonylbenzoic acid, while reduction may produce 4-cyclopropanemethanol .

Scientific Research Applications

Methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-cyclopropanecarbonylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison supported by available

Ethyl 4-Cyclopropanecarbonylbenzoate

  • Molecular Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol
  • Functional Groups : Ethyl ester (-COOCH₂CH₃), cyclopropanecarbonyl (-CO-C₃H₅).
  • Comparison :
    • The ethyl variant exhibits a marginally higher molecular weight and hydrophobicity due to the longer alkyl chain.
    • Ethyl esters generally have lower melting points than methyl esters but higher volatility.
    • Both compounds share reactivity at the ketone and ester groups, but the ethyl derivative may exhibit slower hydrolysis due to steric hindrance .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.20 g/mol (estimated)
  • Functional Groups : Methyl ester (-COOCH₃), acetamido (-NHCOCH₃), hydroxyl (-OH) .
  • Comparison :
    • Polar substituents (acetamido, hydroxyl) enhance water solubility compared to the cyclopropanecarbonyl analog.
    • The hydroxyl and acetamido groups enable hydrogen bonding, increasing stability in polar solvents.
    • Applications diverge: this compound is used in drug synthesis (e.g., as a precursor for chlorinated benzoates) .

Sandaracopimaric Acid Methyl Ester

  • Molecular Formula : C₂₁H₃₀O₂ (estimated)
  • Molecular Weight : 314.46 g/mol (estimated)
  • Functional Groups: Diterpenoid methyl ester, fused tricyclic structure .
  • Unlike the aromatic methyl 4-cyclopropanecarbonylbenzoate, sandaracopimaric acid methyl ester is a terpenoid derivative, suggesting applications in resin chemistry or antimicrobial agents .

General Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Applications
This compound C₁₂H₁₂O₃ 204.22 Methyl ester, cyclopropanecarbonyl Low in water Pharmaceutical intermediates
Ethyl 4-cyclopropanecarbonylbenzoate C₁₃H₁₄O₃ 218.25 Ethyl ester, cyclopropanecarbonyl Low in water Research chemical
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Methyl ester, acetamido, hydroxyl Moderate in water Drug synthesis
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.46 Diterpenoid ester, tricyclic structure Insoluble Resin component, natural product

Research Findings and Key Insights

Synthetic Accessibility: this compound is likely synthesized via esterification of 4-cyclopropanecarbonylbenzoic acid with methanol, analogous to the ethyl variant’s preparation .

Spectroscopic Characterization :

  • The ketone group (C=O) in the cyclopropanecarbonyl moiety would exhibit a strong FTIR absorption near 1700 cm⁻¹ , while the ester carbonyl appears near 1740 cm⁻¹ .
  • ¹H NMR would show cyclopropane protons as distinct multiplets (δ ~1.0–2.0 ppm) and aromatic protons as a para-substituted pattern (δ ~7.8–8.2 ppm).

Stability and Reactivity: The cyclopropane ring may confer instability under acidic or oxidative conditions, unlike the more robust acetamido or hydroxyl groups in methyl 4-acetamido-2-hydroxybenzoate . Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are thermally stable due to their bulky hydrocarbon framework .

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